molecular formula C6HClF4 B157760 1-Chloro-2,3,5,6-tetrafluorobenzene CAS No. 1835-61-6

1-Chloro-2,3,5,6-tetrafluorobenzene

Cat. No. B157760
CAS RN: 1835-61-6
M. Wt: 184.52 g/mol
InChI Key: QLDHPPIOYFTGAJ-UHFFFAOYSA-N
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Description

1-Chloro-2,3,5,6-tetrafluorobenzene (1-Cl-Tetrafluorobenzene) is an organic compound belonging to the class of compounds known as aromatic hydrocarbons. It is a colorless, volatile liquid with a characteristic odor and a boiling point of 49.4 °C. 1-Cl-Tetrafluorobenzene is a highly reactive compound and is used as a reagent in a wide range of synthetic organic chemistry applications. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Synthesis and Chemical Transformations

1-Chloro-2,3,5,6-tetrafluorobenzene is a significant building block in the synthesis of polyfluorinated organic compounds. Its derivatives, such as 1,4-diiodo-2,3,5,6-tetrafluorobenzene (DITFB), have been extensively researched for their roles in chemical transformations, highlighting a gap in reliable methodologies for such processes (Sapegin & Krasavin, 2018).

Supramolecular Chemistry

The compound has been studied in the context of supramolecular chemistry, particularly in the formation of frameworks based on various intermolecular interactions. For instance, interactions involving 1,2-bis(chloromercurio)tetrafluorobenzene with benzene have been analyzed, demonstrating complex structural formations in solid-state (Gardinier & Gabbaï, 2000).

Crystallography and Hydrogen Bonding

In crystallography, derivatives of 1-Chloro-2,3,5,6-tetrafluorobenzene have been used to study the role of weak intermolecular interactions in crystal packing. Research on compounds like 1,2,3,5-tetrafluorobenzene has shown significant insights into hydrogen bonding and structural properties of non-polar compounds (Thakur et al., 2010).

Electron-Donor–Acceptor Complexes

The compound has been involved in studies regarding electron-donor–acceptor complexes. For instance, research on the stability of complexes formed with 1,4-dicyano-2,3,5,6-tetrafluorobenzene has provided valuable insights into molecular interactions and stability constants (Brown, Foster, & Fyfe, 1967).

Organomercury Chemistry

In organomercury chemistry, the compound has been used for the preparation of various organomercuric derivatives, contributing to the understanding of coordination chemistry and molecular interactions (Albrecht & Deacon, 1972).

Fluorine Chemistry and Photoluminescence

The compound has applications in fluorine chemistry, such as the synthesis of poly(2,3,5,6-tetrafluorophenylenevinylene), showing potential in photoluminescent materials for LEDs (Gan et al., 2001).

Ligand Design in Metal-Organic Frameworks

1-Chloro-2,3,5,6-tetrafluorobenzene derivatives have been used in the design of ligands for metal-organic frameworks (MOFs), offering insights into the construction of new coordination polymers with varying supramolecular architectures (Orthaber et al., 2010).

properties

IUPAC Name

3-chloro-1,2,4,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDHPPIOYFTGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171429
Record name 1-Chloro-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,3,5,6-tetrafluorobenzene

CAS RN

1835-61-6
Record name 1-Chloro-2,3,5,6-tetrafluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-1,2,4,5-tetrafluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
PV Nikul'shin, АM Maksimov… - … “Fluorine notes” ISSN, 2018 - notes.fluorine1.ru
The thiol group in polyfluoroarenethiols was replaced by the chlorine atom, using SOCl2 and SO2Cl2 as chlorinating reagents. By heating in ampules at 200–220 C polyfluoroand …
Number of citations: 3 notes.fluorine1.ru
VE Platonov, PV Nikulshin, AM Maximov - Journal" Fluorine Notes, 2010 - notes.fluorine1.ru
It is well known that chloropentafluorobenzene (1) is formed (with yield 20%), along with hexafluorobenzene (21%), and polychlorofluorobenzenes, when hexachlorobenzene is heated …
Number of citations: 4 notes.fluorine1.ru
PV Nikul'shin, АM Maksimov, VЕ Platonov - Russian Journal of Organic …, 2016 - Springer
Replacement of the thiol group in polyfluoroarenethiols with chlorine was performed by treating with PCl 5 as chlorinating agent. By heating in ampules at 200–220C polyfluoro- and …
Number of citations: 7 link.springer.com
H Torii, M Yoshida - Journal of computational chemistry, 2010 - Wiley Online Library
The electrostatic properties of halogen atoms are studied theoretically in relation to their ability of halogen bonding, which is an attractive intermolecular interaction of a covalently …
Number of citations: 60 onlinelibrary.wiley.com
YZ Zheng, NN Wang, Y Zhou, ZW Yu - Physical Chemistry Chemical …, 2014 - pubs.rsc.org
Halogen-bonds, like hydrogen-bonds, are a kind of noncovalent interaction and play an important role in diverse fields including chemistry, biology and crystal engineering. In this work, …
Number of citations: 25 pubs.rsc.org
H Torii - The Journal of chemical physics, 2010 - pubs.aip.org
The changes in the vibrational properties of the peptide group upon formation of O⋯ X and N⋯ X halogen bonds are studied theoretically. Calculations are carried out for complexes of N…
Number of citations: 30 pubs.aip.org
M Ghidiu - 2012 - udspace.udel.edu
N-Heterocyclic Carbene (NHC) complexes of gold (I) and gold (III) of the form AuX (IPr) and AuXCl2 (IPr)(IPr= 1, 3-bis (2, 6-diisopropylphenyl) imidazol-2-ylidene, X= halide or aryl) were …
Number of citations: 3 udspace.udel.edu
VE Platonov, AM Maksimov… - Russian Journal of …, 2005 - search.ebscohost.com
Joint pyrolysis with chlorine and bromine of polyfluoroarenethiols,-hetarenethiols, and their derivatives at 300–650 C furnished polyfluorocompounds containing chlorine and bromine. …
Number of citations: 13 search.ebscohost.com
NE Akopyan, AV Golovin, AA Rodin… - Russian Chemical …, 1988 - iopscience.iop.org
The analysis of the photoelectron spectra of organofluorine compounds is described. The influence of substitution by fluorine on the electronic structure of the molecules is examined on …
Number of citations: 4 iopscience.iop.org
YZ Zheng, NN Wang, Y Zhoua, ZW Yua, ZW Yu
Number of citations: 0

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